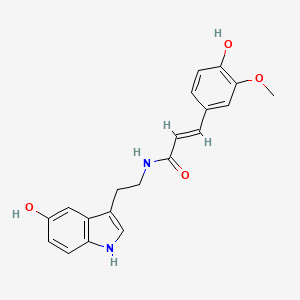

![molecular formula C₃₃H₆₀O₄Si₂ B1147240 (3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate CAS No. 65429-24-5](/img/structure/B1147240.png)

(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of steroid derivatives often involves complex multi-step processes to introduce various functional groups and achieve the desired stereochemistry. A similar compound, "(15E)-3β-Hydroxyandrost-5-ene-15,17-dione 15-(O-Carboxymethyl)oxime," showcases a method involving acetylation, removal of protecting groups, and oxidation steps to achieve the target molecule (Fajkos̆, Pouzar, & C̆erný, 1996). These methods may provide insights into the synthesis of "(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate" by illustrating how complex functionalizations and protections are approached in steroid chemistry.

Molecular Structure AnalysisThe molecular structure of steroid derivatives is key to their biological function and chemical reactivity. Studies often use X-ray crystallography, NMR spectroscopy, and computational methods to understand the three-dimensional configuration and electron distribution within these molecules. For instance, the structural analysis of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate provided insights into the molecule's conformation and the interactions stabilizing its structure (Tomaščiková et al., 2008). Such analyses are crucial for understanding the properties and reactivity of "(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate."

Chemical Reactions and Properties

Steroid derivatives undergo a variety of chemical reactions, including functional group transformations, oxidation-reduction reactions, and complex formation with metals. The reaction pathways and mechanisms offer insights into the chemical properties and potential applications of these compounds. For example, the synthesis and reactivity of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten highlight the complex's ability to form with transition metals and its potential use in catalysis (Tang et al., 1999).

Physical Properties Analysis

The physical properties of steroid derivatives, such as melting points, solubility, and crystalline structure, are important for their practical application and handling. These properties are influenced by the molecule's structure and functional groups. While specific data for "(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate" were not available, studies on related compounds provide a basis for understanding the physical behavior of similar steroid derivatives.

Chemical Properties Analysis

The chemical properties of steroid derivatives, including acidity, basicity, reactivity with various reagents, and stability, are determined by their functional groups and molecular structure. These properties are crucial for the compound's behavior in synthetic pathways and its interactions with biological systems. Research on similar compounds, such as the synthesis and characterization of 1,3-bis[2,4,6-tri(tert-butyl)phenyl]-2,4-bis[tri(tert-butyl)silyl]-1,3-diinda-2,4-diphosphetane, offers insights into the chemical properties that might be expected for "(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate" (Rotter et al., 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[(3R,8R,9S,10R,13S,14S,15S,17S)-15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H60O4Si2/c1-22(34)35-24-16-18-32(8)23(20-24)14-15-25-26(32)17-19-33(9)28(37-39(12,13)31(5,6)7)21-27(29(25)33)36-38(10,11)30(2,3)4/h14,24-29H,15-21H2,1-13H3/t24-,25-,26+,27+,28+,29-,32+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSRALKJXTXMBT-LGSZARPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CC(C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](C[C@@H]([C@H]4[C@@H]3CC=C2C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747161 |

Source

|

| Record name | (3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate | |

CAS RN |

65429-24-5 |

Source

|

| Record name | (3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[2-(1-propenyl)-1-cyclohexen-1-yl]-, (Z)- (9CI)](/img/no-structure.png)

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)

![5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime](/img/structure/B1147166.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)